molecular formula C9H9N B1223198 2,6-Dimethylphenyl isocyanide CAS No. 2769-71-3

2,6-Dimethylphenyl isocyanide

Cat. No.: B1223198
CAS No.: 2769-71-3
M. Wt: 131.17 g/mol
InChI Key: DNJLFZHMJDSJFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethylphenyl isocyanide, also known as vicinal-meta-xylyl isocyanide, is an organic compound with the molecular formula C₉H₉N. It is a colorless liquid with a strong, pungent odor characteristic of isocyanides. This compound is used in various organic synthesis processes and has applications in the preparation of complex molecules .

Mechanism of Action

Target of Action

2,6-Dimethylphenyl isocyanide (Dmp-NC) is a versatile compound that interacts with various targets. It is often used as a ligand in the synthesis of transition metal catalysts . The primary targets of Dmp-NC are the metal centers of these catalysts, where it binds and influences their reactivity .

Mode of Action

Dmp-NC interacts with its targets through coordination to the metal centers of catalysts . In the presence of these catalysts, Dmp-NC can undergo various transformations. For instance, it can participate in controlled reductive C–C coupling reactions promoted by an aluminyl anion . This reaction leads to the formation of a C3-homologation product, involving C–C bond formation and dearomatisation of one of the aromatic substituents .

Biochemical Pathways

The biochemical pathways affected by Dmp-NC primarily involve the synthesis of nitrogen-containing organic molecules . Dmp-NC can also undergo (4+1) cycloaddition reaction with certain α,β-unsaturated ketones in the presence of a GaCl3 catalyst to give the corresponding unsaturated lactones .

Result of Action

The action of Dmp-NC results in the formation of new organic compounds. For example, its reaction with an aluminyl anion leads to the formation of a C3-homologation product . Additionally, its reaction with α,β-unsaturated ketones results in the formation of unsaturated lactones .

Action Environment

The action, efficacy, and stability of Dmp-NC are highly dependent on the environmental conditions, including the presence of other reactants, the type of catalyst used, and the specific reaction conditions . For instance, the use of an aluminyl anion as a catalyst promotes the reductive C–C coupling of Dmp-NC , while the use of a GaCl3 catalyst facilitates its cycloaddition reaction with α,β-unsaturated ketones .

Biochemical Analysis

Biochemical Properties

2,6-Dimethylphenyl isocyanide plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to bind to sheep hemoglobin and horse heart myoglobin with high affinity

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can inhibit the activity of certain enzymes involved in cellular metabolism, leading to altered metabolic flux and changes in metabolite levels . This compound’s impact on gene expression and cell signaling pathways further underscores its potential as a biochemical tool in research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been shown to inhibit the activity of enzymes such as FabF and GlmS by covalently binding to their active site cysteines . This inhibition disrupts essential metabolic pathways, leading to significant changes in cellular function. Additionally, this compound can induce changes in gene expression, further influencing cellular processes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors in its application. Over time, the compound may undergo degradation, affecting its efficacy and potency. Long-term studies have shown that this compound can have lasting effects on cellular function, with some changes persisting even after the compound has been metabolized . Understanding these temporal effects is essential for optimizing its use in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and significant biochemical activity. At higher doses, it can cause adverse effects, including respiratory and dermal sensitization . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to affect the fatty acid biosynthetic process and the hexosamine pathway by covalently modifying key enzymes . These interactions can lead to changes in metabolic flux and alterations in metabolite levels, providing insights into the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation in specific cellular compartments can affect its activity and function . Understanding these transport mechanisms is crucial for predicting the compound’s behavior in biological systems.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can influence the compound’s activity and function, providing insights into its role in cellular processes

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dimethylphenyl isocyanide can be synthesized through several methods. One common method involves the reaction of 2,6-dimethylaniline with chloroform and potassium hydroxide in the presence of a phase-transfer catalyst. The reaction proceeds via the formation of an intermediate isocyanide, which is then isolated and purified .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylphenyl isocyanide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the aromatic ring, which influences its reactivity and binding properties. This makes it particularly useful in the synthesis of specialized organic compounds and in applications requiring specific ligand properties .

Properties

IUPAC Name

2-isocyano-1,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-7-5-4-6-8(2)9(7)10-3/h4-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJLFZHMJDSJFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10182048
Record name 2,6-Dimethylphenylisonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10182048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2769-71-3
Record name 2,6-Dimethylphenyl isocyanide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2769-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethylphenyl isocyanide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002769713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dimethylphenyl isocyanide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141690
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Dimethylphenylisonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10182048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-xylyl isocyanide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.600
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,6-XYLYL ISONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TD977ELU5R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A reaction flask was charged with 48.4 g (0.4 mole) of 2,6-dimethylaniline, 50 ml of chloroform, 50 ml of methylene chloride, and 1.0 g of methyl tricaprylylammonium chloride (designated by the trade name "Aliquat 336®" and obtained from General Mills Co., Chemical Division, Kankakee, Ill.). The flask was placed in a water bath at room temperature. As the flask contents were vigorously stirred, 150 ml of 50% aqueous sodium hydroxide was added. Stirring was continued overnight. The reaction mixture was then poured into 400 ml of ice water and extracted with 200 ml of diethyl ether. The ether phase was separated and washed with water, dried, and stripped. The residue was then extracted with 200 ml of hot hexane which was subsequently stirred with 20 g of Florisil® silica absorbent material and filtered. The filtrate was chilled in a dry ice/acetone bath and filtered to yield 35.2 g of a tan-colored solid. The structure indicated by the above title was confirmed by infrared spectra, nuclear magnetic resonance, and mass spectroscopy.
Quantity
48.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
methyl tricaprylylammonium chloride
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
400 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dimethylphenyl isocyanide
Reactant of Route 2
Reactant of Route 2
2,6-Dimethylphenyl isocyanide
Reactant of Route 3
Reactant of Route 3
2,6-Dimethylphenyl isocyanide
Reactant of Route 4
2,6-Dimethylphenyl isocyanide
Reactant of Route 5
2,6-Dimethylphenyl isocyanide
Customer
Q & A

Q1: What is the molecular formula and weight of 2,6-Dimethylphenyl isocyanide?

A1: The molecular formula of this compound is C9H9N, and its molecular weight is 131.17 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound and its metal complexes?

A2: Common techniques include Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C), and X-ray crystallography. IR spectroscopy provides information about the C≡N stretching frequency, a key indicator of metal-ligand backbonding. NMR spectroscopy elucidates the structure and dynamics of complexes in solution. X-ray crystallography offers detailed structural information in the solid state.

Q3: What types of reactions is this compound known to undergo with metal complexes?

A3: this compound exhibits a rich reaction chemistry with metal complexes, including:

  • Coordination: It readily coordinates to various transition metals in different oxidation states. [, , , ]
  • Insertion: It can insert into metal-carbon and metal-nitrogen bonds, leading to the formation of iminoacyl, enediamido, and other functionalized complexes. [, , , , ]
  • Coupling: It can undergo C-C and C-N coupling reactions, especially in the presence of alkynes and other unsaturated substrates. []

Q4: What influences the selectivity of isocyanide insertion into metal-carbon versus metal-nitrogen bonds?

A4: Both steric and electronic factors contribute to the selectivity:

  • Electronic factors: The relative bond strengths of the metal-carbon and metal-nitrogen bonds play a significant role. For instance, in [Ti(η5-Ind)(NMe2)2Me], insertion occurs exclusively into the Ti−C bond due to its weaker nature compared to the Ti−NR2 bond. []

Q5: How does this compound react with diborane compounds?

A6: It inserts into the B-B bond of specific five-membered cyclic organo-1,2-diboranes, yielding unique spirocyclic products. [] The steric bulk of the isocyanide substituents prevents dimerization or rearrangement of the resulting insertion products.

Q6: Can this compound be used to synthesize heterometallic complexes?

A7: Yes, it has been successfully employed in the synthesis of a heterotetranuclear Mo(VI)2Cu(I)2 complex, demonstrating its potential for constructing complex multimetallic architectures. []

Q7: What role does this compound play in studying metal-metal interactions?

A8: The steric bulk of this compound can influence the packing of metal complexes in the solid state. In a series of Pt(II) and Pd(II) complexes, the presence of this ligand disrupts extended metal-metal interactions, highlighting the interplay between ligand sterics and metallophilic bonding. []

Q8: How does this compound contribute to understanding heterogeneous catalysis?

A9: It serves as a sensitive spectroscopic probe for studying heterogeneous nucleation and deposition processes on metal surfaces. [] Its C≡N stretching frequency is sensitive to the nature of the metal it is bound to and the coordination mode, allowing for atomic-level tracking of surface reactions.

Q9: Can you elaborate on the use of this compound in studying surface-enhanced Raman scattering (SERS)?

A10: The C≡N stretching frequency of this compound is significantly enhanced on metal surfaces, making it an effective SERS probe. This property was exploited to investigate the surface composition of Au/Ag alloy nanoparticles, revealing a surface enrichment of Ag atoms. []

Q10: How is computational chemistry used to study this compound and its metal complexes?

A10: Density functional theory (DFT) calculations are frequently employed to:

  • Investigate bonding: Understand the nature of metal-ligand interactions and the electronic structure of complexes. [, , , ]
  • Explore reaction mechanisms: Elucidate the pathways involved in isocyanide insertion, coupling, and other reactions. [, , , ]
  • Predict properties: Calculate vibrational frequencies, NMR chemical shifts, and other spectroscopic parameters to aid in the characterization of complexes. [, ]

Q11: Have there been studies on modifying the structure of this compound to tune its properties?

A12: Yes, researchers have explored the effects of varying the aryl substituents on the isocyanide ligand. For example, incorporating electron-donating or -withdrawing groups on the phenyl ring can modulate the electron density at the metal center and influence reactivity. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.